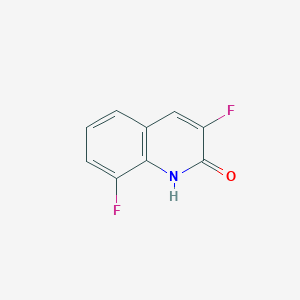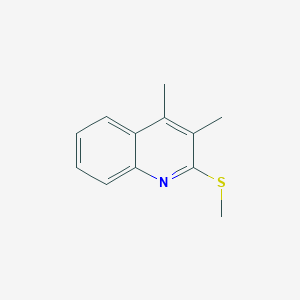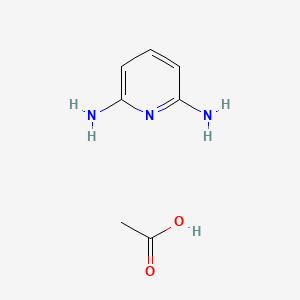
Acetic acid;pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;pyridine-2,6-diamine is a compound that combines the properties of acetic acid and pyridine-2,6-diamine Acetic acid is a simple carboxylic acid known for its role in vinegar, while pyridine-2,6-diamine is a derivative of pyridine, a six-membered aromatic ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pyridine-2,6-diamine can be achieved through several methods. One common approach involves the reaction of pyridine-2,6-diamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature or slightly elevated temperatures, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Acetic acid;pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
Acetic acid;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of acetic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyridine-2,6-diamine: A similar compound with two amino groups attached to the pyridine ring.
Acetic acid: A simple carboxylic acid known for its role in vinegar.
Pyridine: A six-membered aromatic ring containing nitrogen, used as a building block in organic synthesis.
Uniqueness
Acetic acid;pyridine-2,6-diamine is unique due to its combination of properties from both acetic acid and pyridine-2,6-diamine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
143715-89-3 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC名 |
acetic acid;pyridine-2,6-diamine |
InChI |
InChI=1S/C5H7N3.C2H4O2/c6-4-2-1-3-5(7)8-4;1-2(3)4/h1-3H,(H4,6,7,8);1H3,(H,3,4) |
InChIキー |
MGVORIMCGGRDNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=NC(=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)



![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
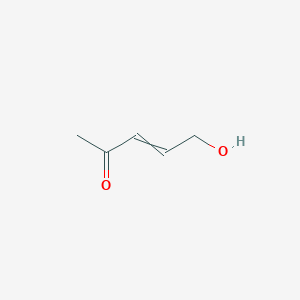
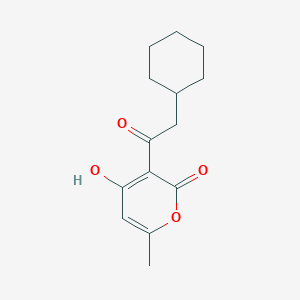
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)

